(3,4-DICHLOROBENZYL)-GUANIDINE
Overview
Description
(3,4-DICHLOROBENZYL)-GUANIDINE is a chemical compound characterized by the presence of a guanidine group attached to a 3,4-dichlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DICHLOROBENZYL)-GUANIDINE typically involves the reaction of 3,4-dichlorobenzyl chloride with guanidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3,4-DICHLOROBENZYL)-GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms or the guanidine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield 3,4-dichlorobenzyl alcohol derivatives, while substitution reactions may produce various substituted benzyl guanidines.
Scientific Research Applications
(3,4-DICHLOROBENZYL)-GUANIDINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3,4-DICHLOROBENZYL)-GUANIDINE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzyl chloride
- 3,4-Dichlorobenzyl alcohol
- 3,4-Dichlorobenzyl bromide
Uniqueness
(3,4-DICHLOROBENZYL)-GUANIDINE is unique due to the presence of both the dichlorobenzyl and guanidine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-2-1-5(3-7(6)10)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURBDHIQLUVPNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C(N)N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196774 | |
Record name | Guanidine, (3,4-dichlorobenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46228-36-8 | |
Record name | Guanidine, (3,4-dichlorobenzyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046228368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, (3,4-dichlorobenzyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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